molecular formula C8H16N2O4S2 B555024 L-Homocystine CAS No. 626-72-2

L-Homocystine

Cat. No.: B555024
CAS No.: 626-72-2
M. Wt: 268.4 g/mol
InChI Key: ZTVZLYBCZNMWCF-ZBHICJROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Homocystine is a sulfur-containing amino acid and a dimer of homocysteine. It is formed by the oxidation of two homocysteine molecules, resulting in a disulfide bond. This compound is of significant interest due to its role in various biochemical processes and its implications in health and disease.

Mechanism of Action

Target of Action

L-Homocystine, a thiol-containing amino acid, is formed by the demethylation of methionine . It primarily targets enzymes such as S-ribosylhomocysteine lyase and 5-methyltetrahydropteroyltriglutamate–homocysteine methyltransferase . These enzymes play crucial roles in various biochemical reactions, including the metabolism of amino acids and the regulation of methionine availability .

Mode of Action

This compound interacts with its targets to influence the metabolism of methionine and cysteine. It is synthesized from methionine and can be converted back to methionine via the SAM cycle or used to create cysteine . The interaction with its targets results in changes in the metabolic pathways of these amino acids, affecting various physiological processes.

Biochemical Pathways

This compound is involved in two major metabolic pathways: the remethylation to form methionine and the transsulfuration pathway to form cysteine . Both these pathways require vitamin-derived cofactors, including pyridoxine (vitamin B6), for transsulfuration pathway mediated synthesis of cysteine as well as folate (vitamin B9), cobalamin (vitamin B12), and riboflavin (vitamin B2) in the methionine synthesis cycle . These pathways are key in post-genomic and epigenetic regulation mechanisms .

Pharmacokinetics

It is known that the metabolism of this compound is crucial for regulating methionine availability and protein homeostasis .

Result of Action

The molecular and cellular effects of this compound’s action are significant. Its metabolism is linked to the overproduction of free radicals, induced oxidative stress, mitochondrial impairments, and systemic inflammation . Elevated concentrations of this compound in the blood plasma (hyperhomocysteinemia) are associated with increased risks of various health conditions, including eye disorders, coronary artery diseases, atherosclerosis, myocardial infarction, ischemic stroke, thrombotic events, cancer development and progression, osteoporosis, neurodegenerative disorders, pregnancy complications, delayed healing processes, and poor COVID-19 outcomes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, increased intake of methionine, certain medications, disease state, pregnancy, and lactation are known to contribute to variations in this compound levels . Additionally, the presence of vitamin-derived cofactors, including pyridoxine (vitamin B6), folate (vitamin B9), cobalamin (vitamin B12), and riboflavin (vitamin B2), is crucial for the metabolic pathways of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Homocystine can be synthesized through the oxidation of homocysteine. One common method involves the use of hydrogen peroxide or other oxidizing agents to facilitate the formation of the disulfide bond between two homocysteine molecules .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the controlled oxidation of homocysteine under specific conditions to ensure high yield and purity. This process may include the use of catalysts and specific pH conditions to optimize the reaction .

Chemical Reactions Analysis

Types of Reactions: L-Homocystine undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.

    Reduction: Reduction of this compound can regenerate homocysteine.

    Substitution: The disulfide bond in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles such as thiols or amines under mild conditions.

Major Products:

Scientific Research Applications

L-Homocystine has numerous applications in scientific research:

Comparison with Similar Compounds

    Homocysteine: A precursor to L-Homocystine, involved in similar biochemical pathways.

    Cysteine: Another sulfur-containing amino acid, but with a thiol group instead of a disulfide bond.

    Glutathione: A tripeptide containing cysteine, involved in cellular redox balance.

Uniqueness of this compound: this compound is unique due to its disulfide bond, which imparts distinct chemical and biological properties. Unlike cysteine and homocysteine, this compound can form stable disulfide-linked dimers, making it particularly important in studies of protein structure and oxidative stress .

Properties

CAS No.

626-72-2

Molecular Formula

C8H16N2O4S2

Molecular Weight

268.4 g/mol

IUPAC Name

2-amino-4-[[(3S)-3-amino-3-carboxypropyl]disulfanyl]butanoic acid

InChI

InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6?/m0/s1

InChI Key

ZTVZLYBCZNMWCF-ZBHICJROSA-N

SMILES

C(CSSCCC(C(=O)O)N)C(C(=O)O)N

Isomeric SMILES

C(CSSCCC(C(=O)O)N)[C@@H](C(=O)O)N

Canonical SMILES

C(CSSCCC(C(=O)O)N)C(C(=O)O)N

melting_point

300 °C

626-69-7

physical_description

Solid

solubility

0.2 mg/mL at 25 °C

Synonyms

SerineO-sulfate; L-SerineO-sulfate; O-Sulfo-L-Serine; O-sulfonato-L-serine; L-Serine,O-sulfo-; 626-69-7; H-SER(SO3H)-OH; L-serineO-(hydrogensulfate); CHEBI:15829; (2S)-2-amino-3-(sulfooxy)propanoicacid; L-SOS; AC1L4VAG; AC1Q6XIM; C3H7NO6S; CHEMBL28885; SCHEMBL4314030; BDBM17663; CTK2F6092; ZINC4095907; L-Serine,hydrogensulfate(ester); 7239AH; AR-1K9269; KM0646; AKOS006271404; (2S)-2-amino-3-sulfooxypropanoicacid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Homocystine
Reactant of Route 2
L-Homocystine
Reactant of Route 3
Reactant of Route 3
L-Homocystine
Reactant of Route 4
L-Homocystine
Reactant of Route 5
L-Homocystine
Reactant of Route 6
L-Homocystine
Customer
Q & A

A: L-homocysteine can interact with metallothionein, a protein crucial for zinc homeostasis and antioxidant defense within cells, including endothelial cells. This interaction forms a mixed-disulfide conjugate, leading to impaired zinc binding capacity of metallothionein and increased intracellular free zinc levels. [] This disruption of zinc homeostasis can activate stress response pathways and contribute to endothelial dysfunction, a hallmark of cardiovascular diseases. [, ]

A: Research suggests that L-homocysteine can induce the expression and secretion of pro-inflammatory cytokines like monocyte chemoattractant protein-1 (MCP-1) and interleukin-8 (IL-8) in human aortic endothelial cells. [] This inflammatory response can attract monocytes, a type of white blood cell, to the site of endothelial damage, potentially exacerbating atherosclerotic plaque formation. []

A: In vitro studies indicate that L-homocysteine and L-homocystine can significantly enhance the production of thromboxane B2 (TXB2) in platelets. [] TXB2 is a potent platelet aggregator and vasoconstrictor, suggesting a potential mechanism by which elevated L-homocysteine levels might contribute to a pro-thrombotic state, increasing the risk of blood clot formation. []

ANone: The molecular formula of this compound is C8H16N2O4S2, and its molecular weight is 268.37 g/mol.

A: this compound displays distinct spectroscopic characteristics. For instance, in circular dichroism (CD) spectroscopy, this compound exhibits a broad, shallow band with a maximum between 265 and 280 nm. This band is significantly less intense compared to that of L-cystine at 255 nm, highlighting structural differences between these two disulfide-containing amino acids. []

A: this compound has shown promise in the creation of biocompatible materials. For example, it can serve as a crosslinker in the synthesis of covalently crosslinked copolypeptide hydrogels. [] These hydrogels, formed by copolymerizing this compound with other amino acid monomers, exhibit tunable properties depending on the crosslinker density. []

ANone: this compound itself does not possess inherent catalytic properties. It primarily serves as a substrate or metabolic intermediate in various biological processes.

ANone: The provided research articles do not offer specific details on computational studies or QSAR models explicitly focused on this compound.

A: Research indicates that this compound, when used as a crosslinker in copolypeptide hydrogels, yields stronger gels compared to L-cystine. [] This difference in gel strength suggests that the longer carbon chain in this compound, compared to L-cystine, might contribute to enhanced crosslinking efficiency and overall hydrogel stability. []

ANone: The provided research articles do not delve into the specific stability characteristics or formulation strategies for this compound.

ANone: The specific SHE regulations surrounding this compound can vary depending on geographical location and intended use. It's crucial to consult and adhere to local regulations and safety data sheets provided by suppliers.

A: L-homocysteine is metabolized through various pathways, with one crucial route involving the enzyme cystathionine β-synthase. Deficiencies in this enzyme can lead to elevated homocysteine levels, a condition known as homocystinuria, which is associated with a higher risk of vascular diseases. [, ]

A: Animal studies, specifically using rat embryo cultures, have shown that elevated levels of L-homocysteine can be embryotoxic. [] Interestingly, L-homocysteine at lower concentrations has been observed to prevent neural tube defects in these cultures, highlighting the complex role of homocysteine in development. []

A: Clinical studies have indicated that individuals with type 1 diabetes often exhibit elevated homocysteine levels, particularly those with nephropathy. [] This hyperhomocysteinemia, often coupled with increased thrombomodulin levels (a marker of endothelial damage), suggests a potential link between homocysteine metabolism and the increased risk of cardiovascular complications in diabetic patients. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.